Phenylalanine-N-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

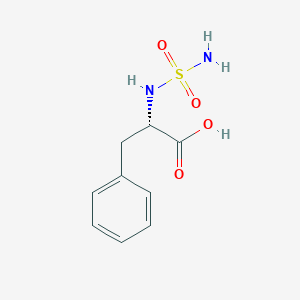

Phenylalanine-N-Sulfonamide is an organic compound that belongs to the class of phenylalanine derivatives. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom

Preparation Methods

Phenylalanine-N-Sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation. Another method involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol under reflux conditions . This reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

Phenylalanine-N-Sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative coupling of thiols and amines is a notable reaction that produces sulfonamides in a single step . Common reagents used in these reactions include ammonium carbamate and methanol, which serve as the nitrogen and oxygen sources, respectively . The major products formed from these reactions are structurally diverse sulfonamides, which have significant applications in medical chemistry.

Scientific Research Applications

Phenylalanine-N-Sulfonamide has a wide range of scientific research applications. In the field of biomedicine, it is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents . It also plays a role in the development of enzyme inhibitors and therapeutic agents . In environmental science, this compound is used in the synthesis of compounds that help in pesticide processing and preserving plant vitality . Additionally, it is utilized in the biosynthesis of natural products and in drug discovery and development .

Mechanism of Action

The mechanism of action of Phenylalanine-N-Sulfonamide involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid . By inhibiting this enzyme, this compound disrupts the production of folic acid, thereby inhibiting bacterial DNA growth and cell division . This mechanism is similar to that of other sulfonamide drugs, which also target folate metabolism in bacteria .

Comparison with Similar Compounds

Phenylalanine-N-Sulfonamide can be compared with other similar compounds, such as sulfonimidates and sulfonamides. Sulfonimidates are sulfur (VI) species that serve as intermediates to access other important organosulfur compounds . They are used as building blocks for the synthesis of sulfoximine and sulfonimidamide drug candidates . Sulfonamides, on the other hand, are widely used as antimicrobial and anticancer agents . They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is unique in its specific interaction with dihydropteroate synthetase, making it a valuable compound in the development of enzyme inhibitors and therapeutic agents .

Similar Compounds

- Sulfonimidates

- Sulfonamides

- Sulfoximines

- Sulfonimidamides

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-(sulfamoylamino)propanoic acid |

InChI |

InChI=1S/C9H12N2O4S/c10-16(14,15)11-8(9(12)13)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13)(H2,10,14,15)/t8-/m0/s1 |

InChI Key |

PHGMHLLGXKQIDY-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.